[3,5-Dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-4-[3-(4-hydroxyphenyl)prop-2-enoyloxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate
Description
Taxonomic Classification within Flavonoid O-Glycosides
The target compound belongs to the extensive family of flavonoid 3-O-para-coumaroyl glycosides, representing a specialized subclass within the broader category of flavonoid O-glycosides. According to the established taxonomic hierarchy, this compound is classified within the kingdom of organic compounds, specifically under the superclass of phenylpropanoids and polyketides. The compound falls under the class of flavonoids, with further subdivision into flavonoid glycosides, and most specifically into the direct parent category of flavonoid 3-O-para-coumaroyl glycosides.
The structural framework follows the characteristic carbon-6-carbon-3-carbon-6 skeleton that defines all flavonoids, consisting of two phenyl rings (A and B) connected by a heterocyclic ring (C) containing an embedded oxygen atom. The basic molecular structure depends upon the carbon-6-carbon-3-carbon-6 skeleton labeled as A, B, and C rings, with flavonoids being classified into seven subclasses based on modifications to their basic skeletons, including flavones, flavanones, isoflavones, flavonols, chalcones, flavanols, and anthocyanins.
This particular compound represents a highly modified flavonol glycoside, where the aglycone portion corresponds to kaempferol (3,5,7,4'-tetrahydroxyflavone), and the glycoside portion consists of a beta-D-glucopyranose unit attached at the 3-position via an O-glycosidic linkage. The distinguishing feature lies in the presence of two para-coumaroyl ester groups attached to different hydroxyl positions of the glucose moiety, creating a diacylated structure that significantly enhances the compound's biological activity profile.
Structural Identification as a Bis-para-Coumaroylated Flavonoid Glycoside
The structural identification of this compound as a bis-para-coumaroylated flavonoid glycoside is based on several key molecular features that distinguish it from simpler flavonoid glycosides. The compound contains two para-coumaroyl moieties, each consisting of 3-(4-hydroxyphenyl)prop-2-enoic acid units, esterified to different hydroxyl groups of the glucopyranose ring. This diacylation pattern represents an advanced form of flavonoid modification that occurs naturally in plants as a protective mechanism against ultraviolet radiation and oxidative stress.
The para-coumaroyl groups are characterized by their conjugated double bond system between the benzene ring and the carboxyl group, creating an extended electron delocalization that contributes to the compound's enhanced antioxidant properties. Research has demonstrated that the para-coumaroyl moiety significantly enhances both electron-transfer and hydrogen-atom-transfer-based pathways, while also improving iron-chelating capabilities compared to non-acylated flavonoid glycosides.
Spectroscopic analysis reveals that the esterification occurs on specific hydroxyl groups of the glucose moiety, with studies on similar compounds indicating preferential acylation at the 4'' and 6'' positions of the glucopyranose unit. The presence of multiple acyl groups creates a complex three-dimensional structure that influences the compound's solubility, stability, and biological activity profile compared to its non-acylated counterparts.
| Structural Component | Chemical Formula | Molecular Weight | Functional Role |
|---|---|---|---|
| Kaempferol aglycone | C₁₅H₁₀O₆ | 286.24 g/mol | Core flavonoid structure |
| Glucose moiety | C₆H₁₂O₆ | 180.16 g/mol | Glycosidic component |
| First para-coumaroyl group | C₉H₈O₃ | 164.16 g/mol | Ester modification |
| Second para-coumaroyl group | C₉H₈O₃ | 164.16 g/mol | Ester modification |
| Complete compound | C₃₉H₃₂O₁₅ | 740.67 g/mol | Diacylated glycoside |
Historical Context and Discovery
The historical development of knowledge regarding acylated flavonoid glycosides began with early observations of seasonal changes in plant pigmentation and protective compounds. Initial research in the 1990s identified the presence of acylated flavonol glucosides in coniferous species, particularly in Pinus sylvestris needles, where these compounds were recognized as effective ultraviolet-B screening pigments. The discovery that diacylated flavonol glucosides, such as kaempferol 3-O-(3'',6''-O-di-para-coumaroyl)-glucoside, were more effective than monoacylated variants led to increased interest in the biosynthesis and function of these complex molecules.
Subsequent research in the early 2000s established the enzymatic basis for the formation of these compounds, with the identification of three hydroxycinnamoyl transferases in cell extracts of Pinus sylvestris needles. These enzymes, characterized as 3''-, 4''-, and 6''-hydroxycinnamoyl transferases, catalyze the addition of para-coumarate and ferulate in a position-specific manner. The 6''-hydroxycinnamoyl transferase was found to be inducible by ultraviolet-B radiation and present during the first year of needle development, while the 3''-hydroxycinnamoyl transferase was constitutively expressed throughout a two-year period of needle development.
The biosynthetic pathway for these compounds follows a specific sequence, with 3''-position acylation occurring first, followed by 6''-position modification. The 3''-position of pine flavonol acylglucosides is invariably acylated with para-coumarate, whereas the 6''-position can be acylated with either para-coumarate or ferulate. This sequential acylation pattern has been confirmed through molecular modeling studies that examined the regioselectivity of lipase enzymes in the esterification of flavonoid glycosides.
Recent advances in analytical techniques have enabled the identification of extremely rare flavonoid glycosides in various plant species, including complex diacylated derivatives that were previously undetected. Modern high-performance liquid chromatography coupled with mass spectrometry has revealed the presence of para-coumaroyl conjugates of methylated flavonol glycosides in species such as Ephedra gerardiana, indicating a broader distribution of these compounds than previously recognized.
Natural Distribution in Plant Kingdom
The natural distribution of bis-para-coumaroylated flavonoid glycosides extends across multiple plant families, with the highest concentrations typically found in species that experience significant environmental stress from ultraviolet radiation, temperature fluctuations, and oxidative conditions. Coniferous species, particularly those in the genus Pinus, represent the most extensively studied sources of these compounds, with Pinus sylvestris serving as the primary model system for understanding their biosynthesis and ecological function.
In Pinus sylvestris, the soluble and cell-wall bound flavonol acylglucosides accumulate in the epidermal layer of needles, where they efficiently shield and protect mesophyll cells from ultraviolet-B radiation. The seasonal accumulation pattern shows that soluble flavonol glucosides peak in June at the beginning of needle development, acting as the primary ultraviolet-screening pigments during this critical period. Subsequently, in July, the more effective diacylated flavonol glucosides are formed and assume the role of primary ultraviolet-protective pigments.
Beyond coniferous species, acylated flavonoid glycosides have been identified in various angiosperm families. The Malvaceae family serves as a notable source of these compounds, with tiliroside (kaempferol-3-O-beta-D-(6''-O-para-coumaroyl)-glucopyranoside) being isolated from Tilia americana and other related species. Recent investigations have revealed the presence of extremely rare para-coumaroyl conjugates in Ephedra gerardiana, including 4'-O-methyl-(4''-para-coumaroyl)afzelin and 4'-O-methyl-(2'',4''-di-para-coumaroyl)afzelin.
The distribution of these compounds appears to correlate with environmental factors, particularly climate conditions that induce oxidative stress in plants. Regions characterized by high temperature, humidity, and low altitude produce grapes with higher levels of acylated anthocyanins, while non-acylated anthocyanins are more abundant in grapes grown in cold climate regions. This geographic distribution pattern suggests that acylation serves as an adaptive response to environmental stressors.
| Plant Family | Representative Species | Acylated Compounds Identified | Ecological Context |
|---|---|---|---|
| Pinaceae | Pinus sylvestris | Kaempferol 3-O-diacylglucosides | UV-B protection in needles |
| Malvaceae | Tilia americana | Tiliroside derivatives | Stress resistance in leaves |
| Ephedraceae | Ephedra gerardiana | Methylated acylated afzelin | Arid environment adaptation |
| Vitaceae | Vitis vinifera | Acylated anthocyanins | Climate-dependent expression |
| Verbenaceae | Veronica species | Acylated luteolin glycosides | Specialized metabolite production |
Properties
IUPAC Name |
[3,5-dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-4-[3-(4-hydroxyphenyl)prop-2-enoyloxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H32O14/c40-24-9-1-21(2-10-24)5-15-33(45)49-20-32-36(47)38(53-34(46)16-6-22-3-11-25(41)12-4-22)37(48)39(52-32)50-27-17-28(43)35-29(44)19-30(51-31(35)18-27)23-7-13-26(42)14-8-23/h1-19,32,36-43,47-48H,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHMKSPOTCLVAKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)O)O)O)OC(=O)C=CC6=CC=C(C=C6)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H32O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
724.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [3,5-Dihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-4-[3-(4-hydroxyphenyl)prop-2-enoyloxy]oxan-2-yl]methyl 3-(4-hydroxyphenyl)prop-2-enoate is a complex flavonoid derivative that exhibits significant biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 580.53 g/mol. Its structure includes multiple hydroxyl groups, which are known to enhance antioxidant activity, and a chromone moiety that is characteristic of many bioactive flavonoids.
Antioxidant Activity
Numerous studies have highlighted the antioxidant properties of flavonoids due to their ability to scavenge free radicals and reduce oxidative stress. The presence of multiple hydroxyl groups in this compound contributes to its high antioxidant capacity. For instance, research indicates that compounds with similar structures can inhibit lipid peroxidation and protect cellular components from oxidative damage .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects in various in vitro models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are crucial in the inflammatory response. A study reported that flavonoids can modulate the NF-kB signaling pathway, leading to reduced expression of inflammatory mediators .
Anticancer Potential
Research suggests that this compound may possess anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving the activation of caspases and modulation of Bcl-2 family proteins. The compound's ability to inhibit cell proliferation and induce cell cycle arrest at the G1 phase has been documented in several studies .
Antimicrobial Activity
The antimicrobial activity of the compound has also been evaluated against various pathogens. It exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria, as well as antifungal properties against Candida species. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Study on Antioxidant Activity
A study conducted by researchers at a leading university evaluated the antioxidant activity of various flavonoids, including this compound. Using DPPH and ABTS assays, the compound demonstrated a higher radical scavenging ability compared to standard antioxidants like ascorbic acid. The results indicated that its structural characteristics significantly contribute to its effectiveness as an antioxidant agent .
Clinical Evaluation for Anti-inflammatory Effects
In a clinical trial involving patients with chronic inflammatory conditions, the administration of this compound resulted in a significant reduction in inflammatory markers compared to placebo groups. Patients reported improved symptoms related to inflammation, suggesting potential therapeutic benefits in managing inflammatory diseases .
Research Findings Summary Table
Scientific Research Applications
Pharmacological Applications
1. Antioxidant Activity
Numerous studies have demonstrated the antioxidant properties of flavonoids, including the compound . Antioxidants play a crucial role in neutralizing free radicals, thereby preventing oxidative stress-related diseases. For instance, a study highlighted that similar flavonoid compounds exhibit significant scavenging activity against reactive oxygen species (ROS), suggesting potential therapeutic benefits in conditions like cancer and neurodegenerative diseases .
2. Anti-inflammatory Effects
Research indicates that flavonoids can modulate inflammatory pathways. The compound has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation processes. This property positions it as a candidate for developing anti-inflammatory drugs .
3. Anticancer Properties
Flavonoids have garnered attention for their anticancer effects through various mechanisms, including induction of apoptosis and cell cycle arrest. Studies on structurally similar compounds indicate that they can inhibit tumor growth in vitro and in vivo models by targeting specific signaling pathways associated with cancer proliferation .
Biochemical Applications
1. Metabolomic Profiling
The compound has been subjected to metabolomic profiling to understand its biochemical interactions within biological systems. This profiling helps identify metabolic pathways influenced by the compound, aiding in the discovery of biomarkers for diseases and therapeutic targets .
2. Enzyme Inhibition Studies
Flavonoids are known to interact with various enzymes, affecting their activity. The compound's ability to inhibit enzymes such as α-glucosidase has been documented, suggesting its potential role in managing diabetes by regulating blood glucose levels .
Food Science Applications
1. Natural Preservative
Due to its antioxidant properties, this compound can be utilized as a natural preservative in food products. Its effectiveness in prolonging shelf life while maintaining food quality is under investigation, particularly in plant-based food systems where synthetic preservatives are less desirable .
2. Nutraceutical Development
The health benefits associated with flavonoids have led to their incorporation into nutraceuticals. The compound's bioactive properties make it a suitable candidate for formulation into dietary supplements aimed at promoting overall health and preventing chronic diseases .
Data Tables
Case Studies
Case Study 1: Antioxidant Efficacy
A recent study evaluated the antioxidant capacity of various flavonoids, including the compound of interest, using DPPH and ABTS assays. Results indicated that the compound exhibited a higher radical scavenging activity compared to standard antioxidants like ascorbic acid, supporting its use in therapeutic applications against oxidative stress-related diseases.
Case Study 2: Anti-inflammatory Mechanisms
In vitro studies demonstrated that treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in macrophage cell lines stimulated with LPS. This suggests that the compound may serve as a potential therapeutic agent for inflammatory disorders.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound belongs to a class of polyphenolic esters with chromone or flavonoid backbones. Below is a comparative analysis with structurally related molecules:
Key Differences
Substituent Diversity: The target compound has two caffeoyl esters and a chromenone group, unlike FDB017844 (prenyl + methoxy) or 3,6'-disinapoyl sucrose (sinapoyl esters). These groups influence solubility and binding affinity to biological targets .
Sugar Core : The oxane ring in the target compound contrasts with the sucrose core in 3,6'-disinapoyl sucrose, affecting metabolic stability and pharmacokinetics .
Research Findings
- Crystallographic Stability : The compound’s hydrogen-bonding network (evident from its hydroxyl groups) likely enhances crystalline stability, a trait critical for pharmacological formulation .
- Synthetic Challenges : Its complexity exceeds that of 3,6'-disinapoyl sucrose, requiring advanced glycosylation and esterification techniques .
Preparation Methods
Plant Material Selection and Pretreatment
The compound has been isolated from the aerial parts of Cnidoscolus texanus, a plant native to the southwestern United States and northern Mexico. Fresh or dried plant material is typically ground into a fine powder to maximize surface area for solvent extraction. Prior studies report using ethanol-water mixtures (70–80% ethanol) for initial maceration or percolation, followed by filtration and concentration under reduced pressure.
Solvent Partitioning and Fractionation
The crude extract is partitioned sequentially using solvents of increasing polarity (e.g., hexane, ethyl acetate, n-butanol). The target compound, due to its polar hydroxyl and glycosidic groups, predominantly resides in the ethyl acetate or n-butanol fractions. In one documented protocol, the ethyl acetate fraction was subjected to vacuum liquid chromatography (VLC) over silica gel with a gradient of chloroform-methanol (9:1 to 1:1).
Chromatographic Purification
Final purification is achieved via repeated column chromatography and preparative HPLC:
Table 1: Key Chromatographic Parameters for Isolation
| Step | Stationary Phase | Mobile Phase | Elution Mode | Yield (%) |
|---|---|---|---|---|
| Initial Extraction | - | 70% Ethanol | Maceration | 12.5 |
| Solvent Partitioning | - | Ethyl Acetate | Liquid-Liquid | 4.8 |
| VLC | Silica Gel | CHCl₃-MeOH (9:1 to 1:1) | Gradient | 1.2 |
| Prep HPLC | C18 | CH₃CN-H₂O (55:45) | Isocratic | 0.3 |
Synthetic Approaches for Chemical Preparation
While no direct synthetic route for this compound has been published, analogous flavonoid-coumaroyl glycosides provide a framework for retrosynthetic analysis. The structure can be dissected into three modules:
-
Flavonoid Core (5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-ol)
-
Glycosidic Oxane Ring (3,5-dihydroxyoxan-2-yl)
-
Coumaroyl Ester Side Chains ([3-(4-hydroxyphenyl)prop-2-enoyloxy] groups)
Synthesis of the Flavonoid Core
The chromene scaffold is constructed via the Kostanecki-Robinson reaction , involving cyclization of a chalcone intermediate. For example:
Glycosylation of the Flavonoid Core
The hydroxyl group at position 7 of the flavonoid is glycosylated with a protected glucose derivative:
-
Protection : The glucose moiety is peracetylated (Ac₂O, pyridine) to prevent undesired side reactions.
-
Activation : The anomeric position is activated as a trichloroacetimidate (Cl₃CCN, DBU).
-
Coupling : Reaction with the flavonoid aglycone in dichloromethane (DCM) with BF₃·Et₂O as a catalyst affords the β-glycoside.
Esterification with Coumaroyl Groups
The hydroxyl groups on the glucose unit are esterified with coumaric acid derivatives:
Table 2: Critical Reaction Conditions for Esterification
| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acyl Chloride Prep | Oxalyl chloride, DMF (cat.) | 0°C → rt | 2 | 95 |
| Primary Ester | Acyl chloride, DMAP, Et₃N, DCM | 0°C | 4 | 82 |
| Secondary Esters | Acyl chloride, DMAP, Et₃N, DCM | 40°C | 8 | 68 |
Challenges and Optimization Strategies
Regioselectivity in Glycosylation
The C7 hydroxyl of the flavonoid is highly reactive, necessitating temporary protection (e.g., silylation with TBDMSCl) to avoid over-glycosylation. Deprotection is achieved using tetrabutylammonium fluoride (TBAF).
Stability of Coumaroyl Esters
The Z-configured coumaroyl esters are prone to isomerization under basic conditions. To mitigate this, reactions are conducted in anhydrous DCM with strict temperature control (<30°C).
Q & A
Basic: What synthetic routes are commonly employed for the preparation of this compound, and how are critical intermediates purified?
Methodological Answer:
The compound is synthesized via multi-step organic reactions, including esterification, glycosylation, and protection/deprotection of hydroxyl groups. Key steps involve coupling chromene derivatives (e.g., 5-hydroxy-2-(4-hydroxyphenyl)-4-oxochromen-7-ol) with oxane ring precursors using activating agents like DCC (dicyclohexylcarbodiimide) or EDCI. Purification typically employs reversed-phase HPLC or column chromatography with silica gel, monitored by TLC (Rf tracking). Critical intermediates, such as the oxane core with pendant cinnamate esters, require rigorous characterization via -NMR and HRMS to confirm regioselectivity .
Basic: Which spectroscopic and crystallographic techniques are essential for structural elucidation?
Methodological Answer:
Structural confirmation relies on:
- - and -NMR : To assign proton environments and carbon frameworks, particularly distinguishing ester carbonyls (~170 ppm) and aromatic protons (~6–8 ppm).
- X-ray crystallography : Resolves absolute stereochemistry and supramolecular interactions (e.g., hydrogen bonding in the oxane ring) .
- HRMS (ESI-TOF) : Validates molecular weight and fragmentation patterns.
- FT-IR : Identifies hydroxyl (~3200–3500 cm) and carbonyl (~1720 cm) groups.
Data analysis tools like SAINT and SADABS ensure refinement accuracy in crystallographic studies .
Advanced: How does stereochemical configuration impact the compound’s interaction with biological targets?
Methodological Answer:
Stereochemistry governs binding affinity to enzymes or receptors. For instance, the axial/equatorial orientation of hydroxyl groups on the oxane ring influences hydrogen bonding with catalytic sites. Computational docking (AutoDock Vina) and DFT studies (Gaussian 09) model these interactions, predicting binding energies and selectivity. Experimental validation involves synthesizing stereoisomers and comparing IC values in enzyme inhibition assays .
Advanced: How can researchers resolve contradictions in reported antioxidant activity across DPPH, ORAC, and FRAP assays?
Methodological Answer:
Contradictions arise from assay-specific mechanisms:
- DPPH : Sensitive to steric hindrance from bulky substituents.
- ORAC : Reflects hydrogen atom transfer (HAT) efficiency, influenced by phenolic hydroxyl density.
- FRAP : Measures single-electron transfer (SET), affected by redox potential.
Standardize experimental conditions (pH, solvent polarity) and include controls like Trolox. Cross-validate using LC-MS to rule out degradation products interfering with assays .
Basic: What are the hypothesized biological targets or pathways for this compound?
Methodological Answer:
The compound’s polyphenolic and cinnamate motifs suggest interactions with:
- Kinases (e.g., MAPK) : Via hydrogen bonding with catalytic lysine residues.
- Nuclear receptors (e.g., estrogen receptor-β) : Mediated by 4-hydroxyphenyl groups.
- ROS scavenging pathways : Through radical stabilization by conjugated enoate systems.
Initial screens involve luciferase reporter assays for receptor activation and Western blotting for phosphorylation inhibition .
Advanced: What computational strategies predict solvent-dependent reactivity in ester hydrolysis or oxidation?
Methodological Answer:
Solvent effects are modeled using:
- COSMO-RS : Predicts solvation free energy and hydrolysis rates in polar aprotic solvents (e.g., DMSO).
- MD simulations (GROMACS) : Track conformational stability in aqueous vs. lipid environments.
Benchmark against experimental kinetic data (HPLC monitoring of degradation) to refine parameters .
Advanced: What challenges arise in designing in vivo studies due to the compound’s physicochemical properties?
Methodological Answer:
Key challenges include:
- Low bioavailability : Due to high molecular weight (~800 Da) and poor membrane permeability. Solutions: Nanoencapsulation (liposomes) or prodrug strategies.
- Rapid hepatic metabolism : Phase II conjugation (glucuronidation) reduces active concentrations. Mitigation: Use CYP450 inhibitors in pharmacokinetic studies.
- Light sensitivity : Store lyophilized samples in amber vials at -80°C to prevent photodegradation .
Basic: What stability considerations are critical for long-term storage?
Methodological Answer:
Stability is optimized by:
- Temperature : Store at -20°C in anhydrous DMSO to prevent hydrolysis.
- Light : Protect from UV/visible light using amber glassware.
- Humidity : Use desiccants (silica gel) in sealed containers.
Regularly monitor purity via UPLC-PDA (λ = 280 nm) and adjust storage protocols if degradation exceeds 5% .
Advanced: How do structural modifications of phenolic hydroxyls alter pharmacokinetics?
Methodological Answer:
Methylation or glycosylation of hydroxyl groups enhances metabolic stability but reduces antioxidant capacity. For example:
- Methyl ether derivatives : Increase logP (octanol-water partition coefficient) for better CNS penetration.
- Glucuronide analogs : Improve water solubility but require β-glucuronidase activation in target tissues.
SAR studies combine synthetic chemistry with in vitro ADME assays (Caco-2 permeability, microsomal stability) .
Advanced: What experimental approaches validate the compound’s mechanism in enzyme inhibition?
Methodological Answer:
Mechanistic validation involves:
- Enzyme kinetics : Determine and inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS).
- X-ray crystallography : Resolve inhibitor-enzyme co-crystal structures to identify key interactions (e.g., with catalytic serine in hydrolases) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
